(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(E)-but-2-enedioic acid
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Overview
Description
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzodioxole and a fluorophenyl group, along with a butenedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine typically involves multi-step organic reactions. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Group: This step often involves nucleophilic substitution reactions where the benzodioxole moiety is introduced.
Addition of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution reactions.
Attachment of the Butenedioic Acid Moiety: This step usually involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the piperidine ring or the butenedioic acid moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine involves interactions with specific molecular targets. The piperidine ring and the aromatic groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-chlorophenyl)piperidine
- (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-bromophenyl)piperidine
- (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methylphenyl)piperidine
Uniqueness
The uniqueness of (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H24FNO7 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,17-;/m0./s1 |
InChI Key |
AEIUZSKXSWGSRU-IBSVPXICSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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